![molecular formula C18H20N6OS B2845601 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 680992-30-7](/img/structure/B2845601.png)
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
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Overview
Description
The compound “2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide” is a heterocyclic compound that features a pyridine and a triazole ring . It is part of a class of compounds that have shown potential as anti-inflammatory agents .
Synthesis Analysis
The synthesis of similar compounds involves the use of standard methods of organic synthesis and microwave synthesis . The initial intermediates, 4-amino-3-mercapto-5-(pyridine-2(3)-yl)-4H-1,2,4-triazoles, can be obtained from carboxylic acids hydrazides through the stage of obtaining appropriate potassium dithiocarbazinate followed by condensation of hydrazine .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring and a triazole ring, both of which are common structures in medicinal chemistry . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of the triazole ring and the coupling of the pyridine and triazole rings . The appropriate thioacetamides derivatives were obtained by alkylation of 4-amino-3-mercapto-5-(pyridin-2(3)-yl)-4H-1,2,4-triazole by N-aryl substituted б-chloroacetamides in conditions of alkaline catalysis .Scientific Research Applications
Antimicrobial Applications
The synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide has been explored for antimicrobial activities. Compounds synthesized through this method, including derivatives similar to the specified compound, demonstrated good to moderate antimicrobial activities against tested strains, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Insecticidal Applications
Research into the synthesis of heterocycles incorporating a thiadiazole moiety has shown that such compounds possess insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This indicates the compound's potential utility in agricultural pest management (Fadda et al., 2017).
Antitumor Applications
Several studies have focused on synthesizing novel derivatives with potential antitumor activities. For example, N-substituted-2-amino-1,3,4-thiadiazoles derived from reactions involving similar compounds have been evaluated for their antitumor potential, showing promising results against various cancer cell lines, suggesting their utility in cancer research (Hamama et al., 2013).
Anti-inflammatory and Analgesic Activities
Compounds synthesized from similar derivatives have been tested for their anti-inflammatory and analgesic activities. Some derivatives exhibited significant analgesic effects, and all tested compounds showed a considerable anti-inflammatory effect in model studies, indicating their potential in developing new pain management and anti-inflammatory drugs (Nofal et al., 2011).
Corrosion Inhibition
Research into Schiff's bases of pyridyl substituted triazoles, including compounds structurally related to the specified chemical, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests their potential application in industrial settings to prevent metal corrosion (Ansari et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazole and thiadiazine moieties can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the synthesis of similar compounds can be carried out without solvent and without the use of lead acetate .
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-11-7-12(2)16(13(3)8-11)21-15(25)10-26-18-23-22-17(24(18)19)14-5-4-6-20-9-14/h4-9H,10,19H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSYLQJKUIARPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide |
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